(2R)-Azetidine-2-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H6N2 |
|---|---|
Molecular Weight |
82.10 g/mol |
IUPAC Name |
(2R)-azetidine-2-carbonitrile |
InChI |
InChI=1S/C4H6N2/c5-3-4-1-2-6-4/h4,6H,1-2H2/t4-/m1/s1 |
InChI Key |
CPFVGUFLDVAAHL-SCSAIBSYSA-N |
Isomeric SMILES |
C1CN[C@H]1C#N |
Canonical SMILES |
C1CNC1C#N |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2r Azetidine 2 Carbonitrile and Its Chiral Derivatives
De Novo Synthetic Routes to the Azetidine-2-carbonitrile (B3153824) Scaffold
De novo synthesis involves the construction of the heterocyclic ring from acyclic precursors. These methods are fundamental for creating the core azetidine-2-carbonitrile structure.
A primary strategy for forming the azetidine (B1206935) ring is through intramolecular cyclization, where a suitably functionalized linear molecule undergoes a ring-closing reaction. This approach is often favored for its efficiency and potential for stereocontrol.
The formation of the azetidine ring can be effectively achieved through a base-mediated 4-exo-trig intramolecular cyclization. This process typically involves an α-amino nitrile moiety where the α-proton is acidic enough to be removed by a strong base, generating a stabilized carbanion. This carbanion then acts as an internal nucleophile, attacking an electrophilic carbon at the γ-position to close the four-membered ring.
One established pathway begins with β-amino alcohols, which are converted into N-cyanomethylated β-amino chlorides. researchgate.net The treatment of this precursor with a strong, non-nucleophilic base, such as lithium hexamethyldisilylazide (LiHMDS), induces the cyclization by deprotonating the carbon alpha to the nitrile. acs.org The resulting lithiated α-amino nitrile undergoes an intramolecular alkylation to furnish the 2-cyanoazetidine ring. researchgate.net In some cases, superbases like a mixture of lithium diisopropylamide and potassium tert-butoxide (LiDA-KOR) are employed to facilitate the formation of the strained four-membered ring with high regio- and diastereoselectivity. acs.org
Another approach involves the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate, which effectively produces the azetidine ring structure. researchgate.net These methods highlight the utility of intramolecular S(_N)2 reactions in constructing the azetidine framework from complex acyclic precursors bearing a nitrogen atom and a suitable leaving group. nih.gov
| Starting Material Type | Base | Key Transformation | Reference |
|---|---|---|---|
| N-cyanomethylated β-amino chloride | LiHMDS | Anionic ring-closure via alkylation of a lithiated α-amino nitrile | researchgate.netacs.org |
| Substituted Oxirane | LiDA-KOR Superbase | Regio- and diastereoselective ring formation from epoxides | acs.org |
| N-trityl-2-amino-4-bromobutanoate | Not specified | Intramolecular cyclization | researchgate.net |
Controlling the diastereoselectivity during the formation of the azetidine ring is a critical aspect of the synthesis, particularly when multiple stereocenters are being established. The stereochemical outcome of the base-mediated cyclization is influenced by several factors, including the nature of the substrate, the choice of base, and the reaction conditions.
Research has shown that these cyclization reactions can yield products with predictable diastereoselectivity. acs.orgorganic-chemistry.org For instance, in the cyclization of N-cyanomethylated β-amino alcohols derived from ephedrine, the chlorination step preceding cyclization is stereoselective. researchgate.net In the cyclization of oxirane precursors, spectroscopic investigations (ROESY, NOESY) of the products confirmed that the substituents at positions 2 and 3 of the azetidine ring were situated in a trans geometry. acs.org This outcome suggests a kinetically controlled reaction where the formation of the trans product is favored. acs.org
The choice of base and reaction temperature are crucial levers for controlling selectivity. The use of a LiDA-KOR superbase at low temperatures (−78 °C) has been shown to provide sufficient diastereoselectivity under kinetic control. acs.org It has also been noted that in some anionic cyclizations, thermodynamic control can be achieved, which enhances the diastereoselectivity of the process. researchgate.net This allows for the formation of the more stable diastereomer as the major product. Iodine-mediated cyclization of homoallyl amines is another method that delivers cis-2,4-azetidines with complete stereocontrol. nih.gov
| Factor | Observation | Outcome | Reference |
|---|---|---|---|
| Reaction Control | Kinetic control at low temperature (-78 °C) | Favors formation of the trans product | acs.org |
| Reaction Control | Thermodynamic control | Enhances diastereoselectivity by favoring the most stable isomer | researchgate.net |
| Starting Material | Use of ephedrine-derived β-amino alcohols | Stereoselective chlorination step leads to predictable diastereoselectivity | researchgate.net |
| Cyclization Method | Iodine-mediated cyclization of homoallyl amines | Delivers cis-2,4-azetidines with complete stereocontrol | nih.gov |
An alternative to creating the chiral center during ring formation is to start with a precursor that already contains the desired stereochemistry. This approach transfers the existing chirality into the final azetidine product.
A key strategy for synthesizing (2R)-Azetidine-2-carbonitrile involves the functional group transformation of a pre-existing chiral azetidine scaffold. This route commences with a readily available precursor such as (2R)-azetidine-2-carboxylic acid methyl ester. The synthesis proceeds through two main steps: amidation and dehydration.
First, the methyl ester is converted into the corresponding primary amide, (2R)-azetidine-2-carboxamide. This is typically achieved by treating the ester with ammonia (B1221849) or a protected ammonia equivalent. The subsequent and final step is the dehydration of the primary amide to yield the target nitrile. rsc.orgmasterorganicchemistry.com A variety of dehydrating agents can be employed for this transformation, ranging from classical reagents like phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) to more modern catalytic systems. rsc.orgmasterorganicchemistry.comtsijournals.com
A notable advancement in this area is the palladium-catalyzed transfer dehydration of primary amides. nii.ac.jp This method utilizes an electron-deficient nitrile, such as dichloroacetonitrile, as a water acceptor, allowing the reaction to proceed under mild, aqueous conditions. This catalytic approach is highly chemoselective and tolerates a wide range of functional groups, preserving the chirality at the α-carbon. nii.ac.jp
| Reagent/Catalyst System | Conditions | Key Feature | Reference |
|---|---|---|---|
| P₂O₅, SOCl₂, (COCl)₂ | Varies (often harsh) | Classical, stoichiometric dehydrating agents | masterorganicchemistry.comtsijournals.com |
| PdCl₂ or Pd(O₂CCF₃)₂ with Dichloroacetonitrile | Mild, aqueous conditions | Catalytic transfer dehydration, high chemoselectivity | nii.ac.jp |
| XtalFluor-E | Room temperature | Rapid reaction with only a slight excess of reagent | organic-chemistry.org |
A highly efficient and versatile method for preparing enantiopure 2-cyanoazetidines starts from chiral β-amino alcohols. researchgate.netacs.org This multi-step sequence provides access to azetidines with a predictable substitution pattern and diastereoselectivity. organic-chemistry.org
The general synthetic sequence involves three key steps:
N-Arylation/Alkylation : The starting β-amino alcohol undergoes N-arylation, often through a copper-catalyzed reaction, or N-alkylation. organic-chemistry.org
N-Cyanomethylation : The resulting secondary amine is then N-cyanomethylated, typically using bromoacetonitrile. acs.org This step introduces the precursor to the C2 carbon and the nitrile group of the final product.
One-Pot Mesylation and Ring Closure : The crucial ring-forming step is a one-pot procedure where the hydroxyl group is first activated by conversion to a good leaving group (e.g., a mesylate). Subsequent treatment with a base induces an intramolecular nucleophilic substitution, where the nitrogen attacks the carbon bearing the mesylate, closing the four-membered ring to form the 2-cyanoazetidine. organic-chemistry.org
This strategy has been successfully applied to produce a variety of diversely substituted N-aryl-2-cyanoazetidines in high yields from enantiomerically pure β-amino alcohols. acs.orgorganic-chemistry.org
Synthesis from Precursors Bearing Chiral Information
Stereoselective and Enantioselective Methodologies for this compound Scaffolds
The synthesis of enantiomerically pure azetidines, such as this compound, presents a significant challenge due to the inherent ring strain of the four-membered heterocycle. nih.gov Advanced strategies have been developed to overcome this, enabling the stereoselective functionalization of the azetidine core. nih.gov
Diastereoselective α-Alkylation via N-Borane Complexation
A highly effective method for the synthesis of optically active 2-substituted azetidine-2-carbonitriles involves the base-promoted α-alkylation of N-chiral auxiliary-substituted azetidine-2-carbonitriles through the formation of their N-borane complexes. nih.govrsc.org This strategy has proven successful in achieving high diastereoselectivity, which is often difficult to attain in the α-alkylation of related azetidine-2-carboxylic acid esters. rsc.orgnih.gov The use of N-borane complexes dramatically improves both the yield and the diastereoselectivity of the alkylation reaction. nih.gov
For instance, the treatment of the diastereomerically pure borane (B79455) complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile with lithium diisopropylamide (LDA) followed by an electrophile like benzyl (B1604629) bromide yields the corresponding α-alkylated product with high diastereoselectivity. nih.govrsc.orgrsc.org
The proposed mechanism for the diastereoselective α-alkylation hinges on the steric influence of the N-borane complex and the chiral auxiliary. nih.govrsc.org The process begins with the deprotonation of the α-carbon by a strong base, such as LDA, to form a nitrile enolate intermediate. rsc.org The complexation of the nitrogen atom with borane (BH₃) is crucial. nih.gov
It is proposed that the alkylation occurs from the side of the N-benzylic substituent of the chiral auxiliary, which is sterically more directing than the smaller N-BH₃ group. nih.govrsc.org This steric hindrance effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face. wikipedia.org This results in the preferential formation of one diastereomer over the other. nih.govrsc.org For example, the alkylation of the (1S,2S,1′S)-4a complex leads predominantly to the (2S,1′S)-5aa product. rsc.org
The choice of the chiral auxiliary is paramount for achieving high stereocontrol. Chiral N-arylethylamines, such as (S)-1-phenylethylamine and its derivatives, are frequently employed as they are inexpensive and effective stereodirecting groups. rsc.orgnih.gov These auxiliaries serve as both a source of chirality and the nitrogen atom donor for the azetidine ring. rsc.org
The steric bulk of the aryl group on the auxiliary plays a significant role in directing the stereochemical outcome of the alkylation. wikipedia.org By installing a chiral N-arylethylamine substituent, the subsequent α-alkylation of the corresponding N-borane complex proceeds with high diastereoselectivity. nih.govrsc.org For example, using N-((S)-1'-(4''-methoxyphenyl)ethyl) as the auxiliary for the benzylation of the azetidine-2-carbonitrile N-borane complex resulted in a 72% yield of the (2S,1′S) diastereomer and only a 2% yield of the (2R,1′S) diastereomer. rsc.orgrsc.org
| Electrophile | Major Diastereomer Product | Yield | Minor Diastereomer Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzyl Bromide | (2S,1′S)-5ba | 72% | (2R,1′S)-5ba | 2% | rsc.orgrsc.org |
A key step in asymmetric synthesis using chiral auxiliaries is their efficient removal after the desired stereoselective transformation, without causing racemization of the product. wikipedia.org For the N-arylethylamine auxiliaries used in this methodology, the substituent can be cleaved to yield the final enantiomerically enriched product. nih.govrsc.org
Biocatalytic Resolution and Transformation of Racemic Azetidine-2-carbonitriles
Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of enantiopure compounds. Whole-cell catalysis, in particular, leverages the enzymatic machinery of microorganisms to perform highly selective transformations. udelar.edu.uy
The microorganism Rhodococcus erythropolis AJ270 possesses a nitrile hydratase (NHase) enzyme that demonstrates notable enantioselectivity. nih.govsetu.ie This enzyme can hydrate (B1144303) a wide range of nitriles, including aliphatic, aromatic, and heterocyclic variants, to their corresponding amides. nih.govsetu.ie The NHase from strain AJ270 is particularly interesting for its ability to catalyze the regio- and stereo-specific hydrolysis of nitriles. setu.ie
This whole-cell biocatalyst can be employed for the kinetic resolution of racemic mixtures of azetidine-2-carbonitriles. The enzyme selectively hydrates one enantiomer of the nitrile to the corresponding amide, leaving the other enantiomer unreacted. This allows for the separation of the unreacted, enantiopure this compound from the produced amide. The crystal structure of the Fe-type nitrile hydratase from Rhodococcus erythropolis AJ270 has been determined, revealing post-translational modifications of cysteine residues to cysteine sulfinic acids in the active site, which is crucial for its catalytic activity. nih.gov The optimal conditions for the purified enzyme are a temperature of 25°C and a pH of 7.6. nih.gov
| Property | Value/Description | Reference |
|---|---|---|
| Enzyme Type | Fe-type Nitrile Hydratase (EC 4.2.1.84) | nih.gov |
| Subunit Composition | α subunit (22,975 Da) and β subunit (23,493 Da) | nih.gov |
| Optimal Temperature | 25°C | nih.gov |
| Optimal pH | 7.6 | nih.gov |
| Substrate Scope | Broad range including aliphatic, aromatic, and heterocyclic nitriles | nih.govsetu.ie |
| Selectivity | Catalyzes regio- and stereo-specific nitrile biotransformations | setu.ie |
Mechanistic Aspects of Enzymatic Nitrile Hydrolysis and Amidase Activity
The enzymatic conversion of nitriles to their corresponding carboxylic acids is a cornerstone of biocatalysis, offering a green and highly selective alternative to conventional chemical methods. acs.orgnih.gov This transformation is predominantly achieved through two distinct enzymatic pathways. The first involves a single-step hydrolysis catalyzed by nitrilases. The second, a two-step process, utilizes the sequential action of nitrile hydratase (NHase) to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid by an amidase. researchgate.netresearchgate.netresearchgate.net This latter pathway is particularly relevant for the synthesis of chiral carboxylic acids from nitrile precursors.
Nitrile Hydratase (NHase) Mechanism
Nitrile hydratases (EC 4.2.1.84) are metalloenzymes that catalyze the hydration of a nitrile to its corresponding amide. frontiersin.orgnih.gov These enzymes are typically heterodimers containing a non-heme iron (Fe-type) or cobalt (Co-type) ion in their active site. ebi.ac.uk The catalytic cycle of NHase is a subject of extensive research, with several key features being widely accepted.
The most convincing proposed mechanism involves the direct coordination of the nitrile's nitrogen atom to the metal center (Fe³⁺ or Co³⁺). nih.gov This coordination polarizes the nitrile group, increasing the electrophilicity of the carbon atom and making it susceptible to nucleophilic attack. A water molecule, activated by a basic residue within the active site, then attacks the nitrile carbon. nih.gov
A unique feature of the NHase active site is the presence of post-translationally modified cysteine residues, specifically two cysteine-sulfinic acids (Cys-SO₂H) and one cysteine-sulfenic acid (Cys-SOH), which coordinate the metal ion. ebi.ac.uk These modified residues are believed to play a crucial role in catalysis. One proposal suggests that the sulfenic acid oxygen acts as the nucleophile, attacking the nitrile carbon to form a cyclic intermediate. Subsequent hydrolysis of this intermediate releases the amide product. Another model posits that Cys-SO⁻ acts as the nucleophile in a direct attack on the metal-activated nitrile. ebi.ac.uk
The general steps of the most widely accepted NHase catalytic mechanism are:
Substrate Binding: The nitrile substrate enters the active site and replaces a water/hydroxide (B78521) ligand, coordinating to the metal center via its nitrogen atom.
Nucleophilic Attack: A coordinated water molecule, deprotonated by a nearby basic residue (e.g., a serine), performs a nucleophilic attack on the nitrile carbon.
Product Formation: The resulting intermediate is stabilized by the metal ion and surrounding residues. Proton transfers lead to the formation of the amide.
Product Release: The amide product is released from the active site, which is then regenerated by the coordination of another water molecule.
The stability of nitrile hydratases is a critical factor for industrial applications. Many NHases, such as those from Rhodococcus species, exhibit optimal activity in a narrow temperature range, often between 10°C and 30°C, and can be unstable at higher temperatures. frontiersin.orgnih.gov
Amidase Mechanism
Amidases (EC 3.5.1.4), or acylamide amidohydrolases, catalyze the second step of the pathway: the hydrolysis of the amide intermediate to a carboxylic acid and ammonia. wikipedia.org These enzymes are part of the nitrilase superfamily and are characterized by a highly conserved structural fold and catalytic machinery. nih.gov
The catalytic mechanism of amidases proceeds through a "ping-pong bi-bi" process involving a covalent thioester intermediate. nih.gov The active site features a conserved catalytic triad (B1167595) composed of a cysteine, a glutamate (B1630785), and a lysine (B10760008) residue (Cys-Glu-Lys). nih.gov Research has shown that an additional, highly conserved glutamate residue is also essential for activity, forming a "catalytic tetrad." nih.gov This fourth residue (e.g., Glu-142 in the amidase from Geobacillus pallidus) is crucial for correctly positioning the substrate for nucleophilic attack, as mutating it inactivates the enzyme. nih.gov
The key steps in the amidase catalytic cycle are:
Amide Binding: The amide substrate binds to the active site. The glutamate of the catalytic triad (e.g., Glu-59) acts as a general base, enhancing the nucleophilicity of the catalytic cysteine (e.g., Cys-166).
Thioester Formation: The activated cysteine attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, releasing ammonia. This step is facilitated by the lysine residue, which stabilizes the negative charge on the carbonyl oxygen.
Deacylation: A water molecule enters the active site and is activated by the glutamate residue. The activated water attacks the carbonyl carbon of the acyl-enzyme (thioester) intermediate.
Product Release: The resulting tetrahedral intermediate collapses, releasing the carboxylic acid product and regenerating the free enzyme. nih.gov
Interestingly, some amidases have been found to possess a low level of intrinsic nitrilase activity, capable of directly hydrolyzing nitriles to carboxylic acids. nih.govcapes.gov.br For instance, the amidase from Rhodococcus rhodochrous J1 can hydrolyze benzonitrile, although its catalytic efficiency (Vmax) for this substrate is approximately 1/16,000th of that for its primary substrate, benzamide. nih.govcapes.gov.br Mutational studies confirmed that the same catalytic serine residue (Ser195) is essential for both the hydrolysis of amides and nitriles by this specific enzyme. nih.gov
The table below summarizes the kinetic parameters for the dual activity of amidase from Rhodococcus rhodochrous J1.
| Substrate | K_m (mM) | Relative V_max |
| Benzamide | 0.15 | 1 |
| Benzonitrile | 3.26 | ~6.25 x 10⁻⁶ |
| Data sourced from studies on amidase from Rhodococcus rhodochrous J1. nih.govcapes.gov.br |
The synergistic action of nitrile hydratase and amidase provides a powerful enzymatic cascade for the synthesis of valuable chiral carboxylic acids, like derivatives of this compound, from readily available nitrile precursors under mild, environmentally benign conditions. acs.orgnih.gov
Reactivity and Mechanistic Investigations of 2r Azetidine 2 Carbonitrile and Its Derivatives
Transformations Involving the Nitrile Moiety
The nitrile group of (2R)-azetidine-2-carbonitrile can undergo various transformations, most notably reduction to amines or aldehydes, and hydrolysis to carboxylic acids or amides. These reactions open pathways to a diverse range of derivatives.
Reduction of the Nitrile Group (e.g., to Aldehydes or Amines with DIBAL)
The reduction of nitriles is a fundamental transformation that can yield either primary amines or aldehydes, depending on the reducing agent and reaction conditions. rsc.org For the conversion of this compound, strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to produce the corresponding primary amine, (2R)-azetidin-2-ylmethanamine.
A more controlled reduction to the aldehyde, (2R)-azetidine-2-carbaldehyde, can be achieved using diisobutylaluminum hydride (DIBAL-H). chemistrysteps.commasterorganicchemistry.com This reagent is a bulky and less powerful reducing agent than LiAlH₄, which allows for the selective partial reduction of nitriles. chemistrysteps.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the amine. masterorganicchemistry.comreddit.com The mechanism involves the coordination of the nitrile nitrogen to the aluminum center, activating the carbon-nitrogen triple bond for hydride transfer. A stable intermediate is formed at low temperatures, which upon aqueous workup, hydrolyzes to the desired aldehyde. chemistrysteps.com
Table 1: General Conditions for Nitrile Reduction
| Desired Product | Reagent | Typical Conditions |
| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by aqueous workup |
| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | Toluene or other non-polar solvent at -78 °C, followed by aqueous workup chemistrysteps.commasterorganicchemistry.com |
Hydrolysis and Amidation Reactions
The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemistrysteps.comlibretexts.orgchemguide.co.uk The hydrolysis of this compound would yield (2R)-azetidine-2-carboxylic acid, a non-proteinogenic amino acid analogue of proline. wikipedia.org This process typically involves heating the nitrile with an aqueous acid or base. chemguide.co.uk The reaction proceeds through an amide intermediate, (2R)-azetidine-2-carboxamide. chemistrysteps.com
Under acidic hydrolysis, the nitrile is heated under reflux with a dilute acid like hydrochloric acid to form the carboxylic acid and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk In alkaline hydrolysis, heating with a base such as sodium hydroxide (B78521) solution initially produces the carboxylate salt and ammonia (B1221849); subsequent acidification is required to obtain the free carboxylic acid. libretexts.orgchemguide.co.uk The formation of azetidine-2-carboxamide (B111606) as a stable, isolable compound is also possible, as evidenced by its presence in chemical databases. nih.govnih.gov The direct conversion of nitriles to amides can also be achieved under controlled, often enzyme-catalyzed, conditions. researchgate.net
Table 2: General Conditions for Nitrile Hydrolysis
| Product | Reagents | Conditions |
| Carboxylic Acid | Dilute HCl or H₂SO₄ | Heat (reflux) libretexts.orgchemguide.co.uk |
| Carboxylate Salt | NaOH or KOH solution | Heat (reflux) libretexts.orgchemguide.co.uk |
| Amide | Controlled hydrolysis (e.g., with water, sometimes with catalysts) | Often an intermediate, but can be isolated chemistrysteps.com |
Ring-Opening and Ring-Expansion Reactions of the Azetidine (B1206935) Core
The significant ring strain of the azetidine ring makes it susceptible to ring-opening reactions, particularly when the nitrogen atom is activated, for example, by forming an azetidinium ion. rsc.org These reactions provide a powerful tool for the synthesis of functionalized linear amines.
Nucleophilic Ring-Opening Pathways of Azetidinium Intermediates
Activation of the azetidine nitrogen, for instance by N-alkylation to form a quaternary azetidinium salt, renders the ring highly susceptible to nucleophilic attack. magtech.com.cn This leads to the cleavage of a carbon-nitrogen bond and the formation of a linear amine derivative. nih.govresearchgate.net This strategy is a key method for transforming cyclic azetidine structures into stereodefined and highly functionalized acyclic building blocks. nih.gov
Regio- and Stereoselectivity in Ring Cleavage
The regioselectivity of the nucleophilic ring-opening of azetidinium intermediates is a critical aspect of their synthetic utility and is influenced by the substitution pattern on the azetidine ring. magtech.com.cn For azetidinium ions derived from this compound, which are substituted at the C-2 position, the attack of a nucleophile can occur at either the C-2 or the C-4 position.
Research has shown that for azetidinium ions with an unsaturated substituent like a cyano group at the C-2 position, nucleophilic attack is generally directed to this position. magtech.com.cn The electron-withdrawing nature of the cyano group can stabilize a partial negative charge on the C-2 carbon in the transition state, favoring cleavage of the C2-N bond. However, the regioselectivity can also be influenced by the nature of the nucleophile and other substituents on the ring. For instance, in some cases, nucleophiles attack the less substituted C-4 position. magtech.com.cn The stereochemistry of the starting azetidine is often retained or inverted at the center of nucleophilic attack, depending on the reaction mechanism (typically Sₙ2), leading to stereodefined products. nih.gov
Formation of Functionalized Linear Amines and Analogues
The nucleophilic ring-opening of azetidinium intermediates is a valuable method for the synthesis of functionalized linear amines. nih.govrsc.org The reaction of an N-activated derivative of this compound with a nucleophile results in the formation of a γ-amino nitrile derivative. The specific functionality introduced into the linear amine is determined by the nucleophile used in the ring-opening step. This approach allows for the creation of a wide array of substituted linear amines from a single chiral precursor.
Table 3: Examples of Nucleophilic Ring-Opening of Azetidinium Ions
| Azetidinium Derivative Type | Nucleophile | Product Type |
| 2-Arylazetidinium | Halides (e.g., F⁻) | γ-Haloamines researchgate.net |
| General Azetidinium | Thiols | γ-Thio-substituted amines rsc.org |
| General Azetidinium | Alcohols/Alkoxides | γ-Alkoxyamines |
| General Azetidinium | Azide (B81097) | γ-Azidoamines |
Strain-Release Driven Transformations
The significant ring strain inherent in the azetidine ring is a powerful driving force for a variety of chemical transformations. rsc.org This strain can be harnessed to facilitate ring-opening reactions, leading to the formation of more complex and densely functionalized acyclic or larger heterocyclic structures. These transformations are often triggered by the interaction of the azetidine with various reagents, which leads to the cleavage of one of the C-N or C-C bonds of the ring.
One major class of strain-release transformations involves the nucleophilic ring-opening of azetidines. Due to their stability, azetidines often require activation, for instance, by converting them into their quaternary ammonium salts (azetidinium ions) or by using Lewis acids. magtech.com.cn The regioselectivity of these reactions is highly dependent on the substituents present on the azetidine ring. For azetidines bearing unsaturated groups like a cyano group at the C2 position, nucleophilic attack typically occurs at this carbon, as the unsaturated group can stabilize the transition state through conjugation. magtech.com.cn
Recent studies have shown that 1-azabicyclo[1.1.0]butanes (ABBs), highly strained precursors, can be used to generate functionalized azetidines through strain-release reactions. nih.govnih.gov For example, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles like benzyl (B1604629) chloroformate results in substituted 3-chloroazetidines. nih.gov This highlights how the release of strain can drive the formation of functionalized azetidine rings. nih.gov Similarly, photochemical methods can be employed to first form azetidinol (B8437883) intermediates, which then undergo ring-opening upon addition of electron-deficient ketones, driven by the release of the pre-installed ring strain. beilstein-journals.org
The following table summarizes key findings in strain-release driven transformations of azetidine derivatives.
| Precursor Type | Reagent(s) | Product Type | Key Findings |
| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | Substituted 3-chloroazetidine | Demonstrates access to functionalized azetidines from highly strained precursors. nih.gov |
| α-Aminoacetophenones | Light irradiation, then electron-deficient ketones | Densely substituted dioxolanes | A two-step process involving photochemical cyclization to an azetidinol intermediate followed by a strain-release ring-opening. beilstein-journals.org |
| Azabicyclo[1.1.0]butyl-lithium | Three sequential electrophiles | Substituted azetidines | A multicomponent reaction driven by the ring-opening of the azabicyclobutane. nih.gov |
| N-sulfonylated aziridines | Nucleophiles (anionic polymerization) | Polyamines (linear poly(azetidine)s) | The electron-withdrawing sulfonyl group activates the ring for nucleophilic attack. rsc.org |
Electrophilic Activation of the Azetidine Nitrogen
The nitrogen atom of the azetidine ring can be activated by reaction with electrophiles. researchgate.net This activation increases the reactivity of the ring, making it more susceptible to nucleophilic attack and subsequent ring-opening. Common electrophiles used for this purpose include acids, alkylating agents, and acylating agents, which protonate or form a covalent bond with the nitrogen atom, generating a positively charged azetidinium ion. rsc.orgnih.gov
The formation of the azetidinium ion significantly weakens the C-N bonds of the ring, facilitating their cleavage by nucleophiles. This process is a cornerstone of many synthetic applications of azetidines, allowing for the stereoselective and regioselective synthesis of polysubstituted linear amines. nih.gov For instance, chiral azetidine-2-carboxamide derivatives, which can be obtained from the corresponding nitriles, can be converted to their azetidinium salts and subsequently undergo nucleophilic ring-opening to yield various α,γ-diamino derivatives. nih.gov
The reactivity of azetidines towards electrophiles is also a key aspect in photocatalytic systems designed for their functionalization. In some methodologies, a photosensitizer promotes the generation of radical intermediates that react with azabicyclo[1.1.0]butanes (ABBs) in a polarity-driven selective functionalization, without the need for prior activation of the ABB itself. unipd.it This leads to the formation of densely functionalized azetidines in a single step. unipd.itresearchgate.net
Below is a table detailing research findings on the electrophilic activation of the azetidine nitrogen.
| Activating Agent/Method | Azetidine Derivative | Subsequent Reaction | Product |
| Protonation/Quaternization | General Azetidines | Nucleophilic Ring-Opening | Polysubstituted Linear Amines nih.gov |
| Quaternization | Chiral Azetidine-2-carboxamides | Nucleophilic Ring-Opening | α,γ-Diamino Carboxamides nih.gov |
| Photocatalysis (with sulfonyl imines) | Azabicyclo[1.1.0]butanes (ABBs) | Radical Strain-Release | Densely Functionalized Azetidines unipd.itresearchgate.net |
| Acid Promotion | N-Arylazetidines | N-C Bond Cleavage | Ring-Opened Products rsc.org |
Functionalization at Ring Positions (C3, C4)
The direct functionalization of C(sp³)–H bonds is a powerful strategy in modern organic synthesis. In the context of azetidines, directed C–H activation provides a means to introduce substituents at the C3 and C4 positions of the ring with high regioselectivity. This approach typically involves the use of a directing group, which is often attached to the azetidine nitrogen. This group coordinates to a metal catalyst, usually palladium, and positions it in close proximity to a specific C–H bond, facilitating its cleavage and subsequent functionalization.
While the development of methods for the γ-C(sp³)–H arylation of ketones and other substrates using transient directing groups has seen significant progress, the application to azetidines presents unique opportunities. nih.govnih.gov The azetidine ring itself can act as a directing group. The nitrogen atom can coordinate to a metal, directing functionalization to the ortho position of an aryl substituent at C2. lookchem.com
More specifically for functionalization of the azetidine ring itself, strategies have been developed for other N-heterocycles like pyrrolidines and piperidines, which can be conceptually extended to azetidines. For instance, an aminoquinoline auxiliary attached at C3 has been used to direct the C(4)–H arylation of pyrrolidines and piperidines with excellent regio- and stereoselectivity. acs.org This suggests that a similar strategy could be employed for the C3-directed functionalization of the C4 position in azetidines.
The addition of nucleophilic organometallic species to in situ generated azabicyclobutanes allows for the selective formation of 3-arylated azetidine intermediates through a strain-release mechanism. rsc.org These intermediates can then undergo further N-arylation, demonstrating a method for the bis-functionalization of the azetidine scaffold. rsc.org
The table below outlines research findings related to directed C(sp³)–H arylation of substituted azetidines and related heterocycles.
| Heterocycle | Directing Group/Method | Position Functionalized | Catalyst/Reagents | Key Findings |
| 2-Arylazetidine | Azetidine Nitrogen | Ortho-position of C2-aryl group | n-Hexyllithium | The azetidine ring itself acts as a directing metallic group. lookchem.com |
| Pyrrolidines/Piperidines | C(3)-linked Aminoquinoline | C(4) | Pd-catalyst, K₂CO₃ | Provides a template for potential C4-functionalization of azetidines. acs.org |
| Azetidine (from Azabicyclobutane) | Strain-release from azabicyclobutane | C(3) | Nucleophilic organometallic species | Selective formation of 3-arylated azetidines. rsc.org |
| Ketones (γ-C-H arylation) | Transient α-amino acid | γ-position | Pd(II)-catalyst, 2-pyridone ligand | Demonstrates the principle of remote C-H activation applicable to azetidine functionalization. nih.govnih.gov |
Role of 2r Azetidine 2 Carbonitrile in Advanced Synthetic Applications
Construction of Complex Polycyclic and Fused Heterocyclic Systems
The strained azetidine (B1206935) ring is a valuable scaffold for creating intricate, fused heterocyclic structures that are of significant interest in medicinal chemistry. The specific stereochemistry of the (2R)-isomer allows for precise control over the three-dimensional arrangement of atoms in the target molecules.
A key application of azetidine derivatives, originating from precursors like (2R)-Azetidine-2-carbonitrile, is in the synthesis of fused polycyclic systems such as azetidine-fused benzodiazepines. An efficient method involves the intramolecular C–N cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, which are readily prepared from the corresponding nitriles. This strategy leverages a copper-catalyzed cyclization to construct the fused ring system under mild conditions.
The process begins with the synthesis of 1-(2-bromobenzyl)azetidine-2-carboxamides. These precursors then undergo an intramolecular cross-coupling reaction, typically catalyzed by a copper(I) iodide (CuI) and N,N-dimethylglycine (DMGC) system, to yield 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govwikipedia.orgdiazepin-10(2H)-ones. mdpi.com This intramolecular cyclization effectively forges the azetidine-fused benzodiazepine core. mdpi.com The resulting fused products serve as a versatile platform for further diversification, as the strained azetidine ring can be selectively opened by various nucleophiles to generate a range of functionalized 1,4-benzodiazepine derivatives. mdpi.com
| Precursor | Catalyst System | Product | Yield (%) |
| 1-(2-bromobenzyl)azetidine-2-carboxamide (6a) | CuI/DMGC | 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govwikipedia.orgdiazepin-10(2H)-one (7a) | 98% |
| N-allyl-1-(2-bromobenzyl)azetidine-2-carboxamide (6b) | CuI/DMGC | 9-allyl-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govwikipedia.orgdiazepin-10(2H)-one (7b) | 95% |
| 1-(2-bromobenzyl)-N-((4-methoxyphenyl)methyl)azetidine-2-carboxamide (6c) | CuI/DMGC | 9-((4-methoxyphenyl)methyl)-1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govwikipedia.orgdiazepin-10(2H)-one (7c) | 91% |
Precursor to Non-Proteinogenic Amino Acids and Peptidomimetic Scaffolds
The conformational constraints imposed by the four-membered ring of azetidine make its derivatives excellent candidates for mimicking natural amino acids and serving as foundational elements in peptidomimetic design. Hydrolysis of the nitrile in this compound provides access to L-azetidine-2-carboxylic acid, a key non-proteinogenic amino acid.
L-Azetidine-2-carboxylic acid and its derivatives are recognized as conformationally constrained analogues of various proteinogenic amino acids. nih.gov The rigid four-membered ring restricts the available Ramachandran space compared to the more flexible five-membered ring of proline, imparting unique structural properties to peptides in which it is incorporated. The synthesis of enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners has been achieved through methods like the zinc-mediated asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov This approach allows for the creation of constrained versions of amino acids such as phenylalanine, naphthylalanine, and leucine, providing valuable tools for studying peptide conformation and function. nih.gov
Azetidine-2-carboxylic acid (A2C) is a well-established homologue and mimic of the amino acid proline. nih.govwikipedia.org Its structural similarity allows it to be recognized by the cellular machinery of protein synthesis, where it can be mistakenly incorporated in place of proline. nih.govbiorxiv.org This misincorporation has made A2C a valuable tool for generating non-native proteins to study proteotoxic stress and the unfolded protein response. nih.govbiorxiv.org
In peptide synthesis, the inclusion of A2C as a proline surrogate significantly influences the secondary structure of the resulting polypeptide. umich.edu For instance, studies on tetrapeptides have shown that incorporating an azetidine residue into a sequence of three consecutive proline residues perturbs the typical peptide secondary structure. umich.edu In other sequences, such as Boc-(L-Aze-L-Pro)2-Opcp, the presence of azetidine can lead to an all-cis peptide bond conformation, compatible with a left-handed helix. umich.edu This ability to modulate peptide conformation makes A2C and its derivatives powerful tools in the design of peptidomimetics with specific structural and functional properties.
Development of Chiral Ligands and Organocatalysts based on the Azetidine Scaffold
The rigid, chiral scaffold provided by azetidine derivatives is highly advantageous for the design of ligands and organocatalysts for asymmetric synthesis. The C2-stereocenter of this compound serves as a foundational chiral element that can direct the stereochemical outcome of catalyzed reactions.
Azetidine-based structures are integral to a variety of chiral organocatalysts that effectively promote asymmetric transformations, including Michael additions and cyclopropanations. While not always directly employing the carbonitrile, these catalysts often originate from chiral azetidine building blocks.
In the realm of Michael additions, organocatalysts such as chiral primary amine-thioureas and squaramides are widely used. mdpi.com These catalysts operate through mechanisms involving the formation of enamine or iminium intermediates and hydrogen bonding interactions to control the stereochemical outcome. For example, squaramide catalysts have been successfully employed in the asymmetric Michael addition of various nucleophiles to electrophiles like alkylidene oxindoles. mdpi.com The azetidine framework can be incorporated into these catalyst designs to create a specific chiral environment around the active site.
Similarly, in asymmetric cyclopropanation, organocatalysis has proven to be a powerful strategy. The Michael-Initiated Ring Closure (MIRC) is a common method where bifunctional catalysts, often based on cinchona alkaloids, are used. researchgate.net These catalysts can simultaneously activate both the electrophile and the nucleophile. researchgate.net An organocatalytic asymmetric synthesis of highly functionalized cyclopropanes has been demonstrated using a bifunctional catalyst to react conjugated cyanosulfones with bromomethylmalonate, achieving high enantioselectivities (up to 96% ee) and yielding a single diastereoisomer. researchgate.net The development of novel catalysts derived from the chiral pool, including azetidine-based structures, is crucial for expanding the scope and efficiency of these important C-C bond-forming reactions.
Contributions to Chemical Library Design and Diversity-Oriented Synthesis (DOS)
This compound and its derivatives have emerged as valuable building blocks in the field of medicinal chemistry, particularly in the design and synthesis of chemical libraries with significant structural diversity. The inherent strain of the azetidine ring and its three-dimensional character offer a unique starting point for the creation of novel molecular scaffolds, which are crucial for exploring new chemical space in drug discovery. nih.govnih.gov Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules, and azetidine-based compounds, derivable from precursors like this compound, have proven to be effective tools in this endeavor. nih.gov
The strategic use of densely functionalized 2-cyano azetidines allows for the synthesis of a wide array of complex architectures, including fused, bridged, and spirocyclic ring systems. nih.gov This versatility is a key attribute for chemical library design, as it enables the generation of molecules with varied shapes and properties, thereby increasing the probability of identifying compounds with desired biological activities. These libraries are often designed with specific therapeutic areas in mind, such as targeting the central nervous system (CNS), where molecular properties that facilitate blood-brain barrier penetration are critical. nih.gov
Detailed Research Findings
A significant body of research highlights the utility of azetidine-based scaffolds in creating lead-like libraries for drug discovery. One comprehensive study details the synthesis and diversification of a densely functionalized azetidine ring system, which served as a platform for generating a wide variety of complex molecular frameworks. nih.gov The initial azetidine core systems were synthesized on a multi-gram scale, demonstrating the feasibility of producing these key intermediates in sufficient quantities for library synthesis. nih.gov
The diversification of these azetidine scaffolds was achieved through a series of chemical transformations, leading to the creation of various fused, bridged, and spirocyclic ring systems. nih.gov For instance, an azetidine-fused 8-membered ring was synthesized using ring-closing metathesis. nih.gov This strategic approach to scaffold diversification is a cornerstone of DOS, allowing for the systematic exploration of chemical space around a central privileged core.
A notable outcome of this research was the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. nih.gov This large library was constructed to evaluate the potential of these scaffolds for generating lead-like molecules, particularly for CNS targets. nih.gov The members of this library were shown to possess a high degree of structural diversity when compared to existing CNS drugs. nih.gov
The following table provides an overview of the types of diverse scaffolds generated from azetidine precursors in this research:
| Scaffold Type | Synthetic Strategy | Resulting Ring System | Reference |
| Fused | Intramolecular cyclization | Azetidine-fused 8-membered ring | nih.gov |
| Bridged | Intramolecular cyclization | Diazabicyclo[3.1.1]heptane derivatives | researchgate.net |
| Spirocyclic | Intramolecular cyclization | Spirocyclic azetidines | nih.gov |
Advanced Analytical and Stereochemical Characterization of 2r Azetidine 2 Carbonitrile
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of synthesized (2R)-Azetidine-2-carbonitrile. High-resolution techniques are particularly crucial for distinguishing it from potential isomers and impurities.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of azetidine (B1206935) derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
For the azetidine ring system, the protons typically appear as complex multiplets in the ¹H NMR spectrum due to spin-spin coupling. The proton at the C2 position, being adjacent to the electron-withdrawing nitrile group, is expected to resonate at a downfield chemical shift compared to the other ring protons. While specific spectral data for this compound is not widely published, data from closely related N-substituted derivatives and the parent azetidine ring provide a strong basis for expected chemical shifts. rsc.orgchemicalbook.com For example, in N-Boc-2-arylazetidines, the azetidine ring protons typically appear in the range of δ 2.0-4.5 ppm. rsc.org The ¹³C NMR spectrum is equally informative, with the carbon of the nitrile group (C≡N) appearing in the characteristic region of 115-125 ppm and the C2 carbon appearing at a distinct downfield position due to the deshielding effect of both the nitrogen and the nitrile group.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the Azetidine-2-carbonitrile (B3153824) Core Data is extrapolated from related azetidine structures.
| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |
| H2 | ¹H | 4.0 - 4.5 | Typically a triplet or doublet of doublets. |
| H3 | ¹H | 2.2 - 2.8 | Methylene protons, complex multiplet. |
| H4 | ¹H | 3.5 - 4.2 | Methylene protons adjacent to nitrogen, complex multiplet. |
| C2 | ¹³C | 45 - 55 | Chiral center, deshielded by N and CN groups. |
| C3 | ¹³C | 25 - 35 | Methylene carbon. |
| C4 | ¹³C | 45 - 55 | Methylene carbon adjacent to nitrogen. |
| CN | ¹³C | 115 - 125 | Characteristic nitrile carbon signal. |
This is an interactive data table. Click on headers to sort.
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and thus the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision.
For Azetidine-2-carbonitrile (C₄H₆N₂), the calculated monoisotopic mass is 82.0531 Da. nih.gov HRMS analysis, typically using electrospray ionization (ESI), would look for the protonated molecule [M+H]⁺. The detection of an ion with an m/z value extremely close to the calculated value for C₄H₇N₂⁺ (83.0609) provides strong evidence for the compound's identity and purity. Studies on related N-tert-Butoxycarbonyl-azetidines have demonstrated the utility of ESI-TOF (Time-of-Flight) HRMS in confirming their composition, often by observing the sodium adduct [M+Na]⁺. rsc.org The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
Chromatographic Methods for Separation and Quantification of Stereoisomers
Since this compound is a chiral molecule, methods capable of separating it from its (2S)-enantiomer are critical for ensuring enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying enantiomers. csfarmacie.czchiralpedia.com This can be achieved through two main strategies:
Direct Separation using Chiral Stationary Phases (CSPs): This is the preferred method where the enantiomers are passed through a column containing a chiral selector immobilized on the stationary phase. chiralpedia.com CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotics, or cyclodextrins are widely used and create a transient diastereomeric complex with each enantiomer, leading to different retention times. csfarmacie.cznih.gov
Indirect Separation via Diastereomer Formation: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase (like silica (B1680970) gel). mdpi.com For instance, studies have shown that diastereomers of N-((S)-1-phenylethyl)azetidine-2-carbonitriles can be effectively separated using silica gel chromatography. rsc.org
The choice of column, mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) for normal phase, or buffered aqueous solutions with acetonitrile/methanol for reversed phase), flow rate, and detector (typically UV) are optimized to achieve baseline separation of the stereoisomers. mdpi.comrsc.org
Table 2: Representative Chiral HPLC Separation Conditions for Azetidine Derivatives
| Parameter | Condition | Source |
| Strategy | Indirect (Diastereomer Separation) | rsc.org |
| Compound Type | N-((S)-1-phenylethyl)azetidine-2-carbonitriles | rsc.org |
| Stationary Phase | Silica Gel | rsc.org |
| Mobile Phase | n-hexane/Ethyl Acetate Gradient | rsc.org |
| Strategy | Direct (Enantiomer Separation) | csfarmacie.cz |
| Compound Type | General Amino Acids / Amines | csfarmacie.cz |
| Stationary Phase | Macrocyclic Antibiotic CSP (e.g., Teicoplanin) | nih.gov |
| Mobile Phase | Methanol/Ethanol/Acetonitrile mixtures | csfarmacie.cz |
This is an interactive data table. Click on headers to sort.
X-ray Crystallography for Definitive Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. To perform this analysis, a high-quality single crystal of the compound or a suitable derivative is required.
The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density within the crystal, allowing for the precise mapping of atomic positions. For chiral molecules containing only light atoms (C, H, N, O), determining the absolute configuration can be challenging. However, the use of anomalous dispersion, particularly with longer wavelength X-rays (e.g., Cu Kα radiation), can establish the true handedness of the molecule, confirming the (2R) configuration. rsc.org
Chiroptical Methods for Enantiomeric Excess Determination
Chiroptical methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light. These techniques are crucial for determining the enantiomeric excess (e.e.) of a sample.
The most common chiroptical technique is polarimetry , which measures the optical rotation of a substance. libretexts.org A solution of a chiral compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound, its concentration, the path length, solvent, and temperature. The (2R)-enantiomer will rotate light by the same magnitude but in the opposite direction to the (2S)-enantiomer. The specific rotation, [α]D, is a standardized physical constant for a chiral compound. By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. For example, the absolute stereochemistry of related 2-benzylazetidine-2-carbonitriles was confirmed by comparing the specific rotation values of the synthesized (R) and (S) enantiomers. nih.gov
Another powerful technique is Circular Dichroism (CD) spectroscopy , which measures the difference in absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemical features of a molecule and can be used quantitatively to determine enantiomeric purity.
Theoretical and Computational Chemistry Studies Applied to 2r Azetidine 2 Carbonitrile
Quantum Chemical Calculations for Mechanistic Understanding of Reactions
Quantum chemical calculations have become essential for deciphering complex reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. These methods are particularly useful for studying the formation and cleavage of the strained four-membered azetidine (B1206935) ring.
Elucidation of Regio- and Stereoselectivity in Azetidine Ring Formation and Opening
The synthesis of azetidines often involves ring-closure reactions where the formation of a four-membered ring must compete with the formation of other, often thermodynamically more stable, ring sizes.
Ring Formation: Quantum chemical investigations have provided a clear explanation for the observed selectivity in azetidine synthesis. acs.org A general and scalable two-step method for synthesizing 2-arylazetidines demonstrated that under kinetically controlled conditions, the strained four-membered ring is formed exclusively over the thermodynamically favored five-membered pyrrolidine (B122466) ring. acs.org Computational analysis revealed that the transition states leading to the azetidine products have a lower Gibbs free energy of activation compared to those leading to the pyrrolidine alternatives. acs.org This preference is explained by an analysis of the transition state geometries. For an ideal SN2 reaction, the nucleophile, central atom, and leaving group should have a linear arrangement (180°) to maximize orbital overlap. acs.org In the ring-closure to form either azetidine or pyrrolidine from an oxirane precursor, this ideal geometry cannot be achieved due to the ring's bent bond angles. acs.org However, calculations show that the arrangement in the transition state for the 4-exo-tet cyclization (forming the azetidine) is more favorable than that for the 5-endo-tet cyclization (forming the pyrrolidine), providing a quantum mechanical basis for Baldwin's rules in this context. acs.org
In biosynthesis, the formation of the related compound Azetidine-2-carboxylic acid (AZE) from S-adenosylmethionine (SAM) is catalyzed by AZE synthases. nih.gov Quantum mechanical modeling of this enzymatic reaction shows that the enzyme facilitates an unusual 4-exo-tet cyclization by forcing the SAM substrate into a specific conformation that brings the nucleophilic α-amine and the electrophilic Cγ-carbon into close proximity (2.9 Å). nih.gov
Ring Opening: The regioselectivity of azetidine ring-opening is also a subject of computational study. The cleavage can occur at different bonds depending on the substituents and reaction conditions. For 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via an SN2-type pathway. iitk.ac.in This mechanism is supported by the observation of non-racemic products, indicating a backside nucleophilic attack. iitk.ac.in In contrast, the ring-opening of other optically active N-tosyl azetidines can yield racemic products, which points to a transition state with significant carbocationic character. nih.gov Computational studies can model these different pathways to predict which bond is more likely to cleave and whether the reaction will proceed with retention or inversion of stereochemistry. For example, in the case of a γ-ketone substituent on an aziridine (B145994) (a related three-membered ring), the ring-opening by a water nucleophile is predicted to occur at the C2 position. nih.gov
Analysis of Transition States and Reaction Pathways
The analysis of transition states (TS) is a cornerstone of computational reaction chemistry, as it allows for the calculation of activation energies and the identification of rate-limiting steps.
For the enzymatic synthesis of AZE, quantum mechanical calculations determined a kinetically feasible energy barrier of 16.6 kcal/mol for the single transition state SN2 reaction. nih.gov This calculation demonstrated that the enzyme catalysis goes beyond simple deprotonation and actively lowers the reaction barrier compared to the uncatalyzed reaction in water. nih.gov The computational models also showed that the enzyme effectively balances the energies of the reactant (containing an electrophilic sulfonium (B1226848) group) and the product (containing a strained azetidine ring), with only a marginal energy difference between them. nih.gov
In the chemical synthesis of 2-arylazetidines, computational analysis of the potential energy surface showed that the transition states for azetidine formation are energetically preferred over those for pyrrolidine formation by approximately 10 kJ/mol, explaining the kinetic control of the reaction. acs.org Such studies allow chemists to visualize the entire reaction coordinate, identifying intermediates and the highest energy points that control the reaction rate. researchgate.net The high negative values of entropy of activation calculated for some ring-opening reactions support mechanisms that proceed through the formation of an ordered intermediate complex, where the ring-opening itself is the rate-controlling step. researchgate.net
Computational Modeling to Predict and Optimize Synthetic Outcomes
Beyond mechanistic elucidation, computational modeling is a predictive tool used to forecast the results of reactions and to guide the optimization of synthetic protocols, saving time and resources.
In Silico Screening for Catalytic Reactions
In silico screening involves using computational methods to evaluate a large number of potential catalysts, ligands, or reaction conditions before attempting them in the laboratory. This approach is particularly valuable for developing novel catalytic reactions.
A key example of a catalytic reaction applied to an azetidine-derived system is the palladium-catalyzed C(sp³)–H arylation used to synthesize a bicyclic azetidine with antimalarial activity. acs.org The reaction involved optimizing several components: a palladium catalyst (Pd(OAc)₂), a ligand ((BnO)₂PO₂H), and a silver salt additive (AgOAc) in a specific solvent at high temperature. acs.org
While the original report focused on experimental optimization, this is precisely the type of system where in silico screening would be highly effective. A computational chemist could:
Screen Ligand Libraries: Model the reaction with various phosphine (B1218219) or other types of ligands to predict their influence on the activation barrier of the C-H activation step.
Evaluate Additives: Calculate the energetics of the reaction pathway with different silver or other metal salts to understand their role in the catalytic cycle, for instance, as halide scavengers.
Assess Substrate Scope: Predict the viability of the reaction with different aryl halides and azetidine substrates by calculating the reaction energies for each combination.
By simulating the key transition states, such computational screening can rapidly identify the most promising candidates for successful catalysis, thereby streamlining the experimental workflow.
Investigation of Conformational Dynamics and Ring Strain Effects
The four-membered azetidine ring is characterized by significant ring strain, which dictates its structure and reactivity. Computational methods are ideal for quantifying this strain and exploring the molecule's conformational landscape.
The ring strain of azetidine is approximately 25.4 kcal/mol. rsc.org This value lies between the higher strain of aziridines (27.7 kcal/mol) and the much lower strain of pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain makes the azetidine ring stable enough for handling while being sufficiently activated for unique strain-driven reactions. rsc.org The formation of this "highly strained heterocycle" is an endergonic process that enzymes have evolved to manage. nih.gov
Computational techniques such as Density Functional Theory (DFT) and molecular mechanics are used to perform conformational analysis. nih.gov These studies can identify the various puckered conformations of the azetidine ring and the energy barriers to interconversion. The substituent at the C2 position, in this case, the nitrile group, significantly influences the conformational preference of the ring. researchgate.net Understanding these dynamics is crucial as the molecule's three-dimensional shape governs its ability to interact with biological targets or other reactants. Atomistic molecular dynamics simulations can further investigate how the molecule's conformation changes in different environments, such as in a solvent or when interacting with a protein. nih.gov
Data Tables
Table 1: Summary of Computational Insights into Azetidine Reactions
| Reaction Type | Computational Method/Insight | Key Finding | Reference(s) |
| Azetidine Ring Formation (Chemical) | Quantum Chemical Calculation (DFT) | Formation of the 4-membered ring is kinetically favored over the 5-membered ring due to a more stable transition state geometry. | acs.org |
| Azetidine Ring Formation (Biosynthesis) | Quantum Mechanics (QM) | An enzyme facilitates a 4-exo-tet cyclization by constraining the substrate, with a calculated reaction barrier of 16.6 kcal/mol. | nih.gov |
| Azetidine Ring Opening | Analysis of Product Stereochemistry | Lewis acid-mediated opening with alcohols proceeds via an SN2 pathway, while other conditions can lead to carbocationic intermediates. | iitk.ac.innih.gov |
| Catalytic C-H Arylation | Reaction Optimization | A Pd-catalyzed reaction was developed for C-H arylation, a process suitable for future in silico screening of catalysts and ligands. | acs.org |
Future Research Directions and Unexplored Avenues for 2r Azetidine 2 Carbonitrile
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of strained heterocyclic compounds like azetidines has traditionally involved multi-step processes that are often not environmentally benign. medwinpublishers.com A significant future direction lies in the development of green and sustainable synthetic methods for producing (2R)-Azetidine-2-carbonitrile. This involves reimagining existing synthetic pathways to adhere to the principles of green chemistry, focusing on atom economy, reduced energy consumption, and the use of safer solvents. researchgate.netnih.gov
Biocatalysis and Enzymatic Synthesis: A promising frontier is the use of biocatalysis. Recently, synthases for Azetidine-2-carboxylic acid (AZE), a related compound, have been identified in bacteria. nih.govnih.gov These enzymes catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the strained azetidine (B1206935) ring with high efficiency and stereoselectivity. nih.govnih.gov Future research could explore the possibility of engineering these or related enzymes to accept modified substrates, potentially leading to a direct biocatalytic route to this compound or its precursors. This approach represents the pinnacle of green chemistry, offering a renewable, non-toxic, and highly efficient synthetic pathway.
Flow Chemistry and Process Automation: Flow chemistry offers a safer, more scalable, and sustainable alternative to traditional batch processing for synthesizing strained or hazardous compounds. nih.gov The development of a continuous flow process for this compound could mitigate risks associated with reactive intermediates and allow for precise control over reaction conditions, leading to higher yields and purity. nih.gov Using environmentally benign solvents, such as cyclopentyl methyl ether (CPME), within a flow system could further enhance the sustainability of the synthesis. nih.gov
Alternative Energy Sources: Investigating the use of alternative energy sources like microwave irradiation and ultrasonication could dramatically improve the efficiency of key synthetic steps, such as the intramolecular cyclization to form the azetidine ring. nih.gov These techniques often lead to significantly reduced reaction times, lower energy consumption, and improved yields compared to conventional heating methods. nih.gov
Table 1: Comparison of Potential Green Synthetic Methodologies
| Methodology | Key Advantages | Research Focus | Potential Impact |
|---|---|---|---|
| Biocatalysis (Enzymatic Synthesis) | High stereoselectivity, mild reaction conditions, renewable feedstocks, minimal waste. nih.gov | Enzyme discovery and engineering; substrate scope expansion. | A highly sustainable, single-step synthesis from simple precursors. |
| Flow Chemistry | Enhanced safety, scalability, precise process control, improved yield. nih.gov | Reactor design, optimization of reaction conditions (temperature, pressure, flow rate). | Safe, efficient, and automated large-scale production. |
| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction rates, increased energy efficiency, higher yields. nih.gov | Application to key cyclization and functionalization steps. | Reduced manufacturing time and energy costs. |
Exploration of Novel Reactivity Patterns and Rearrangements
The unique structural properties of this compound, namely its ring strain and the reactivity of the nitrile group, open up a vast and underexplored area of chemical reactivity.
Ring-Opening and Ring-Expansion Reactions: The inherent strain in the four-membered azetidine ring makes it susceptible to controlled ring-opening reactions. This can be exploited to synthesize a variety of linear, functionalized gamma-amino acids. Furthermore, exploring novel rearrangement reactions, such as ring expansions, could provide access to more complex and therapeutically relevant heterocyclic systems, like pyrrolidines and piperidines, with complete stereocontrol. medwinpublishers.com
Diversification of the Azetidine Scaffold: Future work should focus on leveraging the azetidine core to create diverse molecular architectures. Research into the synthesis of fused, bridged, and spirocyclic systems starting from this compound is a promising avenue. nih.govresearchgate.net For example, formal [2+2] cycloadditions or intramolecular alkylations could be used to construct complex polycyclic scaffolds with potential applications in medicinal chemistry. researchgate.net
Transformations of the Nitrile Group: The nitrile functionality is a versatile handle for chemical modification. Future studies could explore its conversion into a wide array of other functional groups. For instance:
Reduction to a primary amine would yield a valuable chiral diamine.
Hydrolysis would provide the corresponding (2R)-Azetidine-2-carboxylic acid, a known proline analogue that can be incorporated into peptides. wikipedia.org
Cycloaddition reactions, such as the [3+2] cycloaddition with azides, would lead to the formation of tetrazole-containing azetidine derivatives, which are important pharmacophores.
Expanded Applications in Advanced Materials Science and Supramolecular Chemistry
The rigid, conformationally constrained nature of the azetidine ring makes this compound an intriguing building block for the development of advanced materials with novel properties.
Biomaterials and Foldamers: The related L-azetidine-2-carboxylic acid is known to be a proline mimic that, when incorporated into peptides, can alter protein conformation and stability. nih.gov This property can be exploited in materials science. Future research could investigate the incorporation of this compound (or its carboxylic acid derivative) into synthetic polymers to create foldamers—non-natural oligomers that adopt stable, predictable secondary structures. researchgate.net These structures could have applications in creating novel biomaterials, such as hydrogels with tunable mechanical properties or materials that can mimic biological recognition processes. The substitution of proline with an azetidine-based residue can decrease the stability of ordered polypeptide structures like the collagen triple helix, an effect that could be harnessed to design materials with specific thermal or mechanical responses. nih.gov
Advanced Polymers: The introduction of the rigid, four-membered ring into a polymer backbone could impart unique physical properties, such as increased thermal stability and altered mechanical strength. The nitrile group can also be polymerized or used as a reactive site for post-polymerization modification, allowing for the creation of functional materials with tailored surface properties or reactive capabilities.
Supramolecular Chemistry: In supramolecular chemistry, the focus is on the non-covalent interactions between molecules. The defined three-dimensional structure of this compound makes it an excellent candidate for designing host-guest systems, molecular sensors, or self-assembling nanoscale architectures. The nitrogen atom of the azetidine ring and the nitrile group can act as hydrogen bond acceptors or coordinate with metal ions, enabling the construction of complex, ordered supramolecular structures.
Q & A
Q. What synthetic methodologies are effective for producing enantiomerically pure (2R)-Azetidine-2-carbonitrile derivatives?
Methodological Answer: Enantioselective synthesis can be achieved via α-alkylation of chiral N-borane complexes. For example, diastereomerically pure borane complexes (e.g., -((S)-1-arylethyl)azetidine-2-carbonitrile) react with LDA (lithium diisopropylamide) at −78°C, followed by alkylation with electrophiles like benzyl bromide. This method yields (2S)- and (2R)-configured products with high diastereoselectivity (e.g., 72% yield for (2S,1'S)-5ba vs. 2% for (2R,1'S)-5ba) . Key Reaction Conditions:
| Reagent | Temperature | Yield (Major Product) | Diastereomeric Ratio |
|---|---|---|---|
| LDA, BnBr | −78°C to RT | 72% (2S) | 36:1 (2S:2R) |
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. NMR confirms stereochemistry and substituent positions (e.g., splitting patterns for azetidine protons), while IR identifies functional groups like nitriles (~2240 cm). For example, in (2S,1'S)-5ba, NMR signals at δ 4.09 ppm (dd) and 3.55 ppm (s) confirm azetidine ring protons and methyl groups, respectively .
Q. What safety protocols should be followed when handling this compound in the lab?
Methodological Answer: Use fume hoods, gloves, and eye protection. The compound is for research use only, and handling must be restricted to qualified personnel in authorized facilities. Refer to safety data sheets (SDS) for hazards, which emphasize avoiding inhalation/ingestion and proper waste disposal .
Q. How can researchers verify the enantiomeric purity of synthesized derivatives?
Methodological Answer: Chiral HPLC or polarimetry are standard. For example, chiral HPLC with a cellulose-based column can resolve (2R) and (2S) enantiomers. Polarimetric analysis (e.g., specific rotation ) provides quantitative purity data, as seen in derivatives like (2R,1'S)-5ba .
Q. What are the primary applications of this compound in drug discovery?
Methodological Answer: The scaffold is used to design antimalarial agents (via QSAR models) and enzyme inhibitors. For example, derivatives targeting Plasmodium falciparum leverage log P optimization for enhanced membrane permeability .
Advanced Research Questions
Q. How are QSAR models validated for predicting antiplasmodial activity of Azetidine-2-carbonitrile derivatives?
Methodological Answer: Two validation steps are critical:
- Internal Validation: Use MLR (Multiple Linear Regression) and MNLR (Multiple Non-Linear Regression) to assess , , and cross-validation metrics.
- External Validation: Test models on a validation set (e.g., 10 molecules) using Tropsha criteria (e.g., ) and Roy’s metrics (e.g., ) . Key Descriptors in QSAR Models:
| Descriptor | Role in Activity |
|---|---|
| log P | Enhances membrane permeability |
| Correlates with electron-donating capacity |
Q. How can researchers resolve discrepancies between predicted and experimental bioactivity data?
Methodological Answer: Re-evaluate descriptor relevance (e.g., log P vs. steric parameters) and refine training sets. For instance, if a derivative with high predicted pEC50 shows low experimental activity, reassess substituent electronic effects using DFT calculations or molecular docking .
Q. What strategies optimize the partition coefficient (log P) in Azetidine-2-carbonitrile derivatives for antimalarial activity?
Methodological Answer: Introduce hydrophilic groups (e.g., -OH, -NH) to lower log P for increased solubility or lipophilic groups (e.g., -CF) to enhance membrane penetration. For example, derivatives with log P ~3.5 show optimal Plasmodium inhibition .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Methodological Answer: The (2R) configuration can enhance target binding via spatial complementarity. For example, (2R)-configured derivatives of BRD-E (a ubiquitination probe) showed higher proteasome inhibition than (2S) enantiomers due to better fit in the enzyme active site .
Q. What computational tools are used to design novel Azetidine-2-carbonitrile-based inhibitors?
Methodological Answer: Molecular dynamics (MD) simulations and docking (e.g., AutoDock Vina) predict binding modes. For instance, docking studies with Plasmodium dihydroorotate dehydrogenase (DHODH) revealed hydrogen bonding between the nitrile group and Arg265, guiding lead optimization .
Data Contradictions and Mitigation
- Contradiction: Some derivatives with high log P show reduced activity despite QSAR predictions.
- Resolution: Investigate off-target effects or solubility limitations. Adjust models to include solubility parameters (e.g., PSA, topological polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
